

In-Depth Technical Guide to Cbz-Lys-Lys-PABAAMC diTFA

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Cbz-Lys-Lys-PABA-AMC diTFA

Cat. No.: B15556619

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-Lys-Lys-PABA-AMC diTFA is a fluorogenic peptide substrate designed for the sensitive detection of trypsin-like protease activity. This substrate is a valuable tool in drug discovery and biochemical research for screening enzyme inhibitors and characterizing enzyme kinetics. Its structure incorporates a specific peptide sequence recognized by certain proteases, a p-aminobenzoic acid (PABA) linker, and a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The cleavage of the amide bond between the peptide and the AMC group by a protease results in a quantifiable increase in fluorescence, providing a direct measure of enzymatic activity.

Chemical Structure and Properties

The chemical structure of Cbz-Lys-Lys-PABA-AMC consists of a dipeptide of lysine (Lys-Lys) that is N-terminally protected by a carboxybenzyl (Cbz) group. This dipeptide is linked via its C-terminus to p-aminobenzoic acid (PABA), which in turn is attached to the fluorescent reporter 7-amino-4-methylcoumarin (AMC). The entire compound is supplied as a ditrifluoroacetate (diTFA) salt.

While a definitive, publicly available diagram of the complete chemical structure is not readily found, the connectivity can be inferred from its constituent parts: the carboxybenzyl group is attached to the alpha-amino group of the first lysine, the two lysine residues are linked by a



standard peptide bond, the C-terminus of the second lysine is amidated to the amino group of p-aminobenzoic acid, and the carboxyl group of PABA is amidated to the amino group of 7-amino-4-methylcoumarin.

Physicochemical Properties

Property	Value
CAS Number	1616957-48-2
Molecular Formula	C42H48F6N6O12
Molecular Weight	942.85 g/mol
Form	Salt (ditrifluoroacetate)
Appearance	Solid
Solubility	Soluble in water and DMSO

Principle of Detection

The functionality of Cbz-Lys-Lys-PABA-AMC as a fluorogenic substrate is based on the principle of fluorescence resonance energy transfer (FRET) quenching. In the intact molecule, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between the PABA linker and the AMC reporter by a protease with trypsin-like specificity (cleaving after lysine residues), the AMC is released. The free AMC exhibits a significant increase in fluorescence intensity, which can be monitored in real-time.

Fluorescence Properties of Free AMC

Parameter	Wavelength (nm)
Excitation Maximum	~360-380
Emission Maximum	~440-460

Experimental Protocols



While a specific, published protocol for **Cbz-Lys-PABA-AMC diTFA** is not readily available, a general protocol for a protease assay using an AMC-based fluorogenic substrate can be adapted. The following is a generalized methodology that should be optimized for the specific enzyme and experimental conditions.

Materials:

- Cbz-Lys-Lys-PABA-AMC diTFA
- Protease of interest (e.g., trypsin, cathepsin B)
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 100 mM NaCl and 10 mM CaCl2 for trypsin)
- DMSO (for preparing stock solution)
- 96-well black microplate
- Fluorescence microplate reader

Procedure:

- Reagent Preparation:
 - Substrate Stock Solution: Prepare a 10 mM stock solution of Cbz-Lys-Lys-PABA-AMC
 diTFA in DMSO. Store in aliquots at -20°C, protected from light.
 - Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 10-100 μM). The optimal concentration should be determined empirically and is ideally close to the Michaelis constant (Km) of the enzyme for the substrate.
 - Enzyme Solution: Prepare a working solution of the protease in Assay Buffer. The optimal concentration will depend on the specific activity of the enzyme and should be determined by titration to ensure a linear reaction rate.
- Assay Execution (96-well plate format):
 - Add 50 μL of Assay Buffer to each well.



- For inhibitor screening, add 10 μL of the test compound or vehicle control.
- Add 20 μL of the diluted enzyme solution to the appropriate wells. For a "no enzyme" control, add 20 μL of Assay Buffer.
- Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 10-15 minutes.
- \circ Initiate the reaction by adding 20 μ L of the working substrate solution to all wells. The final volume in each well will be 100 μ L.
- Fluorescence Measurement:
 - Immediately place the microplate in a fluorescence plate reader pre-set to the assay temperature.
 - Measure the fluorescence intensity at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.
 - For kinetic assays, record the fluorescence at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.

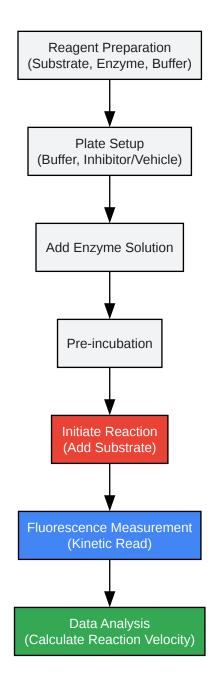
Data Analysis:

- Subtract the background fluorescence (from "no enzyme" control wells) from the fluorescence readings of the experimental wells.
- Plot the fluorescence intensity (Relative Fluorescence Units, RFU) against time.
- The initial reaction velocity (V₀) can be determined from the slope of the linear portion of the curve.
- If a standard curve for free AMC is generated, the rate of substrate cleavage can be converted to molar units (e.g., moles/min).

Diagrams

Experimental Workflow for Protease Activity Assay



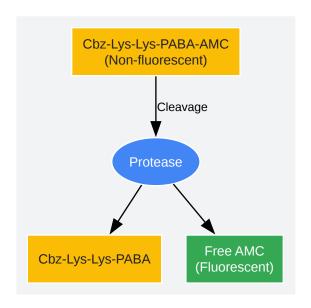


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Caption: General workflow for a fluorogenic protease assay.

Principle of Fluorogenic Substrate Cleavage





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Caption: Enzymatic cleavage of the fluorogenic substrate.

Applications in Research and Drug Development

Cbz-Lys-Lys-PABA-AMC diTFA is a versatile tool for:

- High-Throughput Screening (HTS): Its fluorogenic nature makes it suitable for HTS campaigns to identify novel protease inhibitors.
- Enzyme Characterization: It can be used to determine the kinetic parameters (Km and kcat)
 of proteases, providing insights into their catalytic efficiency and substrate specificity.
- Disease Research: This substrate can be employed to measure the activity of specific proteases in biological samples, which is relevant for studying diseases where protease dysregulation is implicated.

Conclusion

Cbz-Lys-Lys-PABA-AMC diTFA is a valuable fluorogenic substrate for the sensitive and continuous measurement of trypsin-like protease activity. While specific protocols and kinetic data for this particular substrate are not widely published, its structural components and the general principles of AMC-based assays provide a solid foundation for its application in various







research and drug development contexts. Researchers should perform appropriate optimization experiments to tailor the assay conditions for their specific enzyme and experimental goals.

To cite this document: BenchChem. [In-Depth Technical Guide to Cbz-Lys-Lys-PABA-AMC diTFA]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15556619#cbz-lys-lys-paba-amc-ditfa-chemical-structure]

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